molecular formula C17H13N5O B14103219 N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14103219
M. Wt: 303.32 g/mol
InChI Key: YPKSVPKTPBHZOJ-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole ring, a pyridine ring, and a pyrazole ring, all connected through a carboxamide linkage. The presence of these heterocyclic rings contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through a Fischer indole synthesis or other suitable methods.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of the Rings: The indole and pyrazole rings are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, under appropriate conditions.

    Formation of the Carboxamide Linkage: Finally, the carboxamide linkage is formed through an amide coupling reaction, typically using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-4-yl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • N-(1H-indol-4-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(1H-indol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13N5O/c23-17(20-14-5-1-4-13-12(14)6-8-19-13)16-9-15(21-22-16)11-3-2-7-18-10-11/h1-10,19H,(H,20,23)(H,21,22)

InChI Key

YPKSVPKTPBHZOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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